molecular formula C19H16ClFN2O4 B2706234 Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1207041-53-9

Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate

Cat. No.: B2706234
CAS No.: 1207041-53-9
M. Wt: 390.8
InChI Key: UKYUUIYVUOBVOB-UHFFFAOYSA-N
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Description

Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is a quinoline-based compound featuring a 5-chloro-2,4-dimethoxyphenylamino substituent at position 4 and a fluorine atom at position 8 of the quinoline core.

Properties

IUPAC Name

methyl 4-(5-chloro-2,4-dimethoxyanilino)-8-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4/c1-25-16-9-17(26-2)14(7-11(16)20)22-13-8-15(19(24)27-3)23-18-10(13)5-4-6-12(18)21/h4-9H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYUUIYVUOBVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reactions: The indole and piperidine moieties are then coupled using a suitable coupling agent such as carbodiimide or via amide bond formation.

    Furylmethyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of related molecules.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Key Compounds
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate 5-Cl, 2,4-OMe (phenyl); 8-F (quinoline) C₂₁H₁₇ClFN₂O₄* 421.83* High electronegativity from Cl/F; methoxy groups enhance lipophilicity
Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate 4-Et (phenyl); 8-F (quinoline) C₁₉H₁₇FN₂O₂ 348.36 Ethyl group increases hydrophobicity; reduced steric hindrance
PNU-120596 5-Cl, 2,4-OMe (phenyl); urea linker C₁₄H₁₃ClN₂O₃ 304.72 Type II PAM for α7 nAChR; urea moiety critical for allosteric modulation
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates 3-Cl (phenyl); carbamate chain Variable Variable Carbamate derivatives with tunable lipophilicity via alkyl chains

*Calculated based on molecular formula.

Key Observations:
  • Methoxy groups are less polar than ethyl chains, as seen in HPLC-based lipophilicity studies of carbamate derivatives .
  • Electron-Withdrawing Effects: The 8-fluoro substituent in the quinoline core may enhance electron-deficient character, improving binding to aromatic residues in target proteins compared to non-fluorinated analogs .
  • Pharmacological Relevance: PNU-120596, a Type II positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs), shares the 5-chloro-2,4-dimethoxyphenyl motif with the target compound. the carboxylate ester in the target compound may alter binding kinetics .
Table 2: Functional Comparison of Selected Compounds
Compound Name Biological Activity Key Findings
This compound Not explicitly reported Hypothesized to modulate nAChRs or kinases due to structural similarity to PNU-120596 and carbamate derivatives
PNU-120596 Type II PAM for α7 nAChR Reverses receptor desensitization; enhances cognitive function in preclinical models
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates Antimicrobial/antifungal Activity correlates with alkyl chain length; longer chains improve membrane disruption
Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate Screening compound (unpublished) Used in high-throughput assays; ethyl group may optimize solubility for in vitro studies
Key Insights:
  • Therapeutic Potential: Unlike PNU-120596, the target compound’s carboxylate ester may limit its ability to act as a Type II PAM, as urea linkers are critical for stabilizing α7 nAChR conformations . However, the fluorine atom could improve metabolic stability.
  • Antimicrobial Applications : Carbamate derivatives with chloro-substituted phenyl groups () show alkyl chain-dependent activity, suggesting that the target compound’s dimethoxyphenyl group might reduce efficacy in this context unless paired with a hydrophilic chain .

Biological Activity

Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C18H17ClF N3O4
  • Molecular Weight : 373.79 g/mol

The compound features a quinoline core, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In one study, derivatives of quinoline were synthesized and screened against various cancer cell lines, including breast (MCF-7), liver (Hep3B), and leukemia (L-SR) cells. The findings revealed that certain derivatives exhibited significant cytotoxic activity with IC50 values as low as 1.4 μM against MCF-7 cells and 0.43 μM against Hep3B cells .

Table 1: Cytotoxic Activity of Quinoline Derivatives

CompoundCell LineIC50 (μM)Reference
Compound 5MCF-71.4
Compound 5Hep3B0.43
Compound 13aL-SR3.12

These results indicate a promising profile for further development in cancer therapeutics.

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells. For instance, compounds derived from this structure showed an increase in active caspase-3 levels, suggesting induction of apoptosis through intrinsic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Quinoline derivatives are known for their ability to combat bacterial infections. Specific studies have indicated that modifications to the quinoline structure can enhance antibacterial efficacy against various pathogens.

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli32 μg/mL
Compound BS. aureus16 μg/mL

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Levofloxacin Derivatives : A study synthesized levofloxacin derivatives with modifications similar to those in this compound. These derivatives demonstrated enhanced cytotoxicity against breast cancer cell lines compared to standard treatments like etoposide .
  • Structure-Activity Relationship (SAR) : Research on SAR has shown that specific substitutions on the quinoline ring significantly affect biological activity, emphasizing the importance of structural modifications in enhancing efficacy against cancer and bacteria .

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